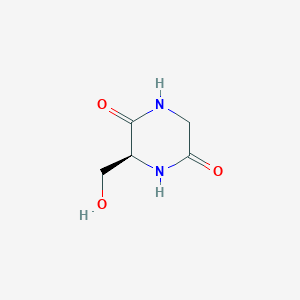

CYCLO(-GLY-SER)

Description

Significance of Cyclic Peptides as Bioactive Molecules

Cyclic peptides, including the subclass of cyclic dipeptides, are recognized as "privileged structures" in medicinal chemistry. frontiersin.orgnih.govnih.gov This designation stems from their ability to bind to a variety of biological receptors with high specificity. frontiersin.orgnih.gov Their conformational constraint, a result of their cyclic nature, often leads to increased resistance to enzymatic degradation, a crucial factor for potential therapeutic applications. frontiersin.orgnih.gov The bioactivities of these molecules are diverse, with research indicating antimicrobial, antiviral, antitumor, and anti-inflammatory properties among various cyclic peptide analogues. acs.orgwikipedia.org

Structural Classifications and Nomenclature of Diketopiperazines (DKPs)

Diketopiperazines are the smallest class of cyclic peptides, formed from the condensation of two α-amino acids. wikipedia.orgebi.ac.uk They are characterized by a six-membered ring containing two amide bonds. The nomenclature for these compounds often follows the "cyclo(-Xaa-Yaa)" format, where Xaa and Yaa represent the two amino acid residues. acs.org

Structurally, DKPs can exist as three regioisomers: 2,3-DKP, 2,5-DKP, and 2,6-DKP, with the 2,5-diketopiperazines being the most common and widely studied. wikipedia.orgbaranlab.org CYCLO(-GLY-SER) falls into this 2,5-diketopiperazine category, formed from the amino acids glycine (B1666218) and serine. Its systematic IUPAC name is 3-(hydroxymethyl)piperazine-2,5-dione. sigmaaldrich.com

Historical Perspectives and Early Discoveries of CYCLO(-GLY-SER) Analogues

The discovery of diketopiperazines as natural products dates back to the early 20th century. nih.gov Initially identified in various fermented foods and beverages like beer, bread, and coffee, their presence was often associated with taste profiles, particularly bitterness. acs.orgnih.gov The first compound containing a peptide bond to be characterized by X-ray crystallography in 1938 was a 2,5-diketopiperazine, highlighting their fundamental importance in peptide chemistry. wikipedia.org Over the years, research has expanded to marine organisms and microorganisms, which have proven to be rich sources of diverse and bioactive DKPs. nih.govmdpi.com The study of analogues of CYCLO(-GLY-SER) and other DKPs has been driven by their potential applications in various scientific fields, from food science to pharmacology. nih.govoup.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(hydroxymethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c8-2-3-5(10)6-1-4(9)7-3/h3,8H,1-2H2,(H,6,10)(H,7,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWMPSYJSYTSSM-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428621 | |

| Record name | CYCLO(-GLY-SER) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52661-98-0 | |

| Record name | CYCLO(-GLY-SER) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Natural Occurrence of Cyclo Gly Ser and Analogues

Identification of Natural Sources

Cyclodipeptides, including analogues of CYCLO(-GLY-SER), are widespread in nature and have been identified in a diverse array of organisms and even in processed foods.

Microbial Production (e.g., Bacteria, Fungi)

Microorganisms are a prolific source of cyclodipeptides. These compounds are often produced as secondary metabolites. For instance, various cyclodipeptides have been isolated from the culture supernatants of bacteria such as Lactobacillus plantarum and fungi like Alternaria alternata. acs.org Specifically, cyclo(Phe-Hyp) was found in Lactobacillus plantarum cultures, while Alternaria alternata was shown to produce cyclo(Ala-Hyp), cyclo(Leu-Hyp), and cyclo(Phe-Hyp). acs.org The first cyclodipeptide synthase (CDPS), an enzyme responsible for their biosynthesis, was identified in Streptomyces noursei in 2002. wikipedia.org Fungi are also known producers of cyclodipeptides. mdpi.com

Plant-Derived Cyclopeptides

Cyclic peptides are found in numerous plant families, including Caryophyllaceae, Rubiaceae, and Rutaceae. nih.govresearchgate.netresearchgate.net For example, several cyclopeptides, have been isolated from plants of the Dianthus and Stellaria genera. nih.govacs.org From Stellaria delavayi, researchers have isolated delavayins A, B, and C, which include structures like cyclo(-Gly-Ser-γ-hydroxy Ile-Phe-Phe-Ala-) and cyclo(-Gly-Ser-Ile-Phe-Phe-Ala-). acs.orgresearchgate.net Additionally, new cyclic peptides have been identified in the fruit peels of Citrus aurantium. clockss.org The biosynthesis of these plant cyclopeptides can be ribosome-dependent, involving precursor peptides that are later cyclized. researchgate.net

Animal-Derived Peptides and Endogenous Formation

Cyclodipeptides are also found in animals and can be formed endogenously. mdpi.com The first active cyclodipeptide, cyclo(l-His-l-Pro), was detected in human urine in 1965. mdpi.com Furthermore, cyclo(Ser-Hyp), known as JBP485, was identified in a hydrolysate of human placenta and is thought to be derived from collagen. acs.org The formation of cyclodipeptides can also occur during the processing of protein-rich foods, such as meat, through thermal reactions like the Maillard reaction. itjfs.comitjfs.com For example, various cyclodipeptides have been identified in stewed and dry-aged beef, as well as in chicken essence. itjfs.com

Enzymatic Pathways of Cyclodipeptide Formation

The biosynthesis of cyclodipeptides is primarily carried out by two distinct families of enzymes: non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). mdpi.comnih.gov These enzymes catalyze the formation of the core cyclodipeptide structure, which can be further modified by other enzymes. mdpi.com

Non-Ribosomal Peptide Synthetase (NRPS) Mechanisms

Non-ribosomal peptide synthetases are large, modular enzymes that can synthesize peptides without the use of a ribosome template. uzh.chresearchgate.net A typical NRPS module is responsible for the incorporation of a specific amino acid into the growing peptide chain. uzh.ch This process involves several domains: an adenylation (A) domain that selects and activates the amino acid, a peptidyl carrier protein (PCP) or thiolation (T) domain that binds the activated amino acid, and a condensation (C) domain that catalyzes peptide bond formation. uzh.chbiorxiv.org

In some NRPS modules, the condensation domain is replaced by a heterocyclization (Cy) domain, which can catalyze both condensation and the subsequent cyclodehydration of cysteine, serine, or threonine residues to form five-membered rings. pnas.org The final release of the peptide from the NRPS is often carried out by a thioesterase (TE) domain, which can result in a linear or a cyclized product. uzh.ch

Ribosomal Peptide Synthesis and Post-Translational Modifications

While NRPSs provide a direct pathway to cyclodipeptides, ribosomal synthesis followed by post-translational modifications represents an alternative route. In this pathway, a linear peptide is first synthesized by the ribosome. nih.gov Subsequent enzymatic or spontaneous cyclization can then lead to the formation of a cyclodipeptide.

Post-translational modifications (PTMs) are crucial for the function and diversity of proteins and peptides. nih.govacs.org These modifications can include the cleavage of the peptide backbone and the covalent addition of chemical groups to amino acid side chains. nih.govacs.org In the context of cyclopeptide biosynthesis in some plants, it is believed that precursor peptides are ribosomally synthesized and then undergo cyclization. researchgate.net N-terminal acetylation is a common PTM in eukaryotes, affecting a large percentage of proteins. nih.gov This process involves the transfer of an acetyl group to the α-amino group of a polypeptide. nih.gov Other modifications such as glycosylation, phosphorylation, and methylation also play significant roles in cellular processes. nih.govfrontiersin.org

Strategies for Engineered Biosynthesis and Strain Optimization

The natural production yields of many cyclodipeptides, including CYCLO(-GLY-SER), are often too low for commercial or research applications, necessitating the development of engineered biosynthetic routes and the optimization of production strains. nih.govnih.gov Advances in synthetic biology and metabolic engineering have provided a robust toolkit for enhancing the production of desired molecules in microbial cell factories. nih.govnih.gov These strategies generally focus on three key areas: overexpression of the biosynthetic machinery in a suitable host, increasing the supply of amino acid precursors, and engineering the biosynthetic enzymes for improved performance.

Heterologous Expression and Host Selection

A primary strategy for increasing the production of cyclodipeptides is the heterologous expression of their biosynthetic pathways in well-characterized and easily manipulated microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae. nih.govjst.go.jp These hosts offer rapid growth, well-established genetic tools, and the potential for high-density fermentation. nih.govresearchgate.net For instance, the expression of cyclodipeptide synthase (CDPS) genes in E. coli has successfully led to the production of various cyclodipeptides. rsc.orguni-marburg.de In some cases, the choice of host can be critical; a study on thaxtomin A production screened various Streptomyces hosts and confirmed S. albus J1074 as the best producer for heterologous expression. nih.gov

For cyclodipeptides synthesized by non-ribosomal peptide synthetases (NRPSs), which require post-translational modification by a phosphopantetheinyl transferase (PPTase) to become active, the co-expression of a suitable PPTase gene, such as sfp from Bacillus subtilis, is essential in hosts like E. coli that may lack a compatible enzyme. nih.govresearchgate.net

Metabolic Engineering for Precursor Supply

The production of CYCLO(-GLY-SER) is directly dependent on the intracellular availability of its constituent amino acids, glycine (B1666218) and serine, or more specifically, their charged tRNA forms (glycyl-tRNA and seryl-tRNA) for CDPS-mediated synthesis. nih.govchemrxiv.org Therefore, a critical aspect of strain optimization is the metabolic engineering of the host to overproduce these precursors.

Increasing L-Serine and Glycine Pools: L-serine and glycine biosynthesis pathways are often tightly regulated. Strategies to enhance their production in hosts like E. coli include:

Deregulation of Key Enzymes: The first enzyme in the L-serine pathway, 3-phosphoglycerate (B1209933) dehydrogenase (encoded by serA), is typically subject to feedback inhibition by L-serine. Introducing mutations to create a feedback-resistant SerA is a common and effective strategy. mdpi.com

Blocking Degradation Pathways: L-serine can be degraded to pyruvate (B1213749) by serine deaminases (sdaA, sdaB, tdcG) or converted to glycine by serine hydroxymethyltransferase (SHMT, encoded by glyA). mdpi.com Deleting these genes can prevent the loss of the L-serine pool. For example, deleting glyA in an L-serine producing E. coli strain increased the L-serine titer from 1.1 g/L to 2.01 g/L. mdpi.com

Adaptive Laboratory Evolution (ALE): Combining rational metabolic engineering with ALE, often guided by a biosensor that detects the precursor, can further optimize strains for high production. An L-serine biosensor was used to evolve an E. coli strain, resulting in a mutant that produced 4.13 g/L of L-serine. mdpi.com

These strategies, summarized in the table below, would be directly applicable to engineering a host for high-level CYCLO(-GLY-SER) production.

Table 1: Metabolic Engineering Strategies for Enhancing Glycine and L-Serine Precursor Supply in E. coli

| Engineering Target | Genetic Modification | Rationale | Reference |

|---|---|---|---|

| Feedback Inhibition | Mutate serA to create a feedback-resistant 3-phosphoglycerate dehydrogenase. | Prevents the end-product (L-serine) from inhibiting its own synthesis, allowing for accumulation. | mdpi.com |

| Precursor Degradation (Serine to Pyruvate) | Delete L-serine deaminase genes (sdaA, sdaB, tdcG). | Blocks the conversion of L-serine into pyruvate, conserving the precursor pool. | mdpi.com |

| Precursor Degradation (Serine to Glycine) | Delete serine hydroxymethyltransferase gene (glyA). | Prevents the conversion of L-serine to glycine, which can be a significant flux drain. | mdpi.com |

| Biosynthetic Pathway Flux | Overexpress L-serine pathway genes (serA, serB, serC). | Increases the catalytic capacity of the pathway to convert central metabolites into L-serine. | mdpi.com |

| Global Regulation/Evolution | Employ Adaptive Laboratory Evolution (ALE) coupled with a biosensor. | Applies selective pressure to evolve strains with complex, beneficial mutations for high production. | mdpi.com |

Enzyme and Pathway Engineering

Beyond increasing precursor supply, engineering the biosynthetic enzymes themselves offers another avenue for optimization. For cyclodipeptide synthases (CDPSs), which are the most likely enzymes for CYCLO(-GLY-SER) biosynthesis, protein engineering can be used to alter substrate specificity, improve catalytic efficiency, or even generate novel analogues.

Directed Evolution and Mutagenesis: Researchers have successfully used mutagenesis to alter the substrate-binding pockets of CDPSs. For example, systematic mutagenesis of the P1 and P2 pockets of the CDPS DmtB1 shifted its product range. nih.gov Similarly, a single mutation (F186L) in the CDPS AlbC enabled it to produce cyclo(L-Phe-L-Val), a product not made by the wild-type enzyme. nih.gov Structural-based engineering of a CDPS that naturally produces cyclo(His-Pro) led to mutants that favored phenylalanine and leucine (B10760876) instead of histidine. chemrxiv.orgchemrxiv.org These approaches could be used to create a CDPS variant with high specificity and activity for glycyl-tRNA and seryl-tRNA.

Combinatorial Biosynthesis: The modular nature of NRPSs and the promiscuity of some CDPSs and their associated tailoring enzymes can be exploited to create novel cyclodipeptide derivatives. rsc.organr.fr By expressing a CDPS in a host engineered to produce non-canonical amino acids, or by co-expressing tailoring enzymes like oxidases or prenyltransferases, a library of CYCLO(-GLY-SER) analogues with modified side chains or backbones could be generated. anr.fr

Strain Optimization using Modern Tools

Modern genome editing tools, particularly CRISPR/Cas9 and CRISPR interference (CRISPRi), have revolutionized strain engineering. nih.govresearchgate.net These tools allow for rapid, precise, and multiplexed modifications of the host genome. For cyclodipeptide production, CRISPR-based systems can be used to:

Efficiently delete competing metabolic pathways that drain precursors or degrade the product. researchgate.net

Integrate entire biosynthetic gene clusters into the host chromosome for stable expression. nih.gov

Modulate the expression of multiple genes simultaneously to balance metabolic flux and redirect it towards the desired cyclodipeptide. researchgate.net

The table below summarizes several successful examples of engineered biosynthesis for other cyclodipeptides, illustrating the effectiveness of these combined strategies.

Table 2: Examples of Engineered Biosynthesis of Cyclodipeptides in Optimized Strains

| Product | Host Strain | Key Genetic/Engineering Strategy | Resulting Titer/Improvement | Reference |

|---|---|---|---|---|

| Thaxtomin A | Streptomyces albus J1074 | Heterologous expression of the thaxtomin gene cluster; media optimization. | 222 mg/L (~24x increase vs. native producer) | nih.gov |

| Pulcherriminic Acid | Bacillus licheniformis | Overexpression of leucine biosynthesis operon; deletion of competing pathway; overexpression of CDPS and transporter. | High-level production achieved (specific titer not stated in source, but significant improvement reported) | nih.gov |

| d-Phe-Pro-DKP | Escherichia coli | Chromosomal integration of sfp (PPTase); co-expression of bimodular NRPS genes (TycA/TycB1). | ~9 mg/L | nih.gov |

| Cyclo(L-Tyr-L-Tyr) | Escherichia coli | Mutation in the P1 pocket of a CDPS from Nocardiopsis prasine. | 10-fold increase in primary product | nih.gov |

| Cyclo(His-Phe) & Analogues | Parabacteroides sp. | Structure-based mutagenesis of Parcu-CDPS. | Changed substrate selectivity from Histidine to Phenylalanine and Leucine. | chemrxiv.org |

By combining these strategies—heterologous expression in an optimized host, metabolic engineering to boost glycine and serine pools, and potential engineering of the CYCLO(-GLY-SER) synthase itself—it is feasible to develop a microbial cell factory capable of producing high titers of this specific cyclodipeptide and its analogues.

Spectroscopic Techniques for Conformation Determination

The determination of the three-dimensional structure of CYCLO(-GLY-SER) in solution and the solid state relies heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FTIR and Raman) are powerful tools that provide detailed insights into the molecule's conformation, including the puckering of the diketopiperazine ring and the orientation of the amino acid side chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the conformation of cyclic peptides in solution. By analyzing various NMR parameters, it is possible to deduce the peptide's backbone and side-chain conformations.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for the complete assignment of proton (¹H) and carbon (¹³C) signals and to obtain structural constraints.

1D NMR: The 1D ¹H NMR spectrum provides initial information on the number and chemical environment of the protons in the molecule. However, due to signal overlap, especially in complex molecules, 2D NMR is essential for unambiguous assignments.

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically those separated by two or three bonds (e.g., Hα-Hβ, HN-Hα). For CYCLO(-GLY-SER), COSY spectra would reveal the spin systems of the glycine and serine residues.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for sequencing amino acids in a peptide by showing correlations between protons and carbons that are two or three bonds apart. In the context of CYCLO(-GLY-SER), HMBC correlations from the amide proton (NH) of one residue to the carbonyl carbon (C=O) of the preceding residue would confirm the cyclic nature and the amino acid sequence. acs.orgmdpi.comnih.gov For instance, a correlation between the Gly-NH and the Ser-C=O would be expected.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close in proximity, providing crucial distance constraints for structure calculation. ROESY data can help determine the puckering of the diketopiperazine ring and the relative orientation of the side chains. acs.orgmdpi.comnih.gov For example, the presence or absence of a ROESY correlation between the Hα of glycine and the Hα of serine can provide information about the ring conformation.

In studies of larger cyclic peptides containing both glycine and serine, the combination of these 2D NMR techniques has been instrumental in determining their three-dimensional structures, including the identification of β-turns and other secondary structural elements. nih.govnih.gov

The chemical shifts (δ) of protons and carbons are sensitive to their local electronic environment and, therefore, to the conformation of the molecule. For instance, the chemical shifts of the α-protons (Hα) can provide clues about the backbone dihedral angles (φ, ψ).

Spin-spin coupling constants (J-couplings), particularly the ³J(HN,Hα) coupling constant, are related to the dihedral angle φ through the Karplus equation. Measuring these coupling constants can provide valuable constraints for determining the backbone conformation. nih.gov

| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Glycine | NH | ~8.70 | - |

| Hα | ~3.40 - 3.55 | ~42.40 | |

| C=O | - | ~172.3 | |

| Serine | NH | - | - |

| Hα | ~4.89 | - | |

| C=O | - | - | |

| Note: These are example values from larger cyclic peptides and may vary for CYCLO(-GLY-SER). mdpi.com |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of the molecule, which are sensitive to conformation and intermolecular interactions, such as hydrogen bonding. These techniques are particularly useful for studying the conformation in the solid state. researchgate.net

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to its vibrational transitions. Key vibrational bands for cyclic dipeptides include:

Amide A (N-H stretch): Typically observed around 3200-3300 cm⁻¹. The position of this band is sensitive to hydrogen bonding.

Amide I (C=O stretch): Found in the 1650-1700 cm⁻¹ region. This is one of the most conformationally sensitive bands in peptides. In cyclic dipeptides, splitting of the Amide I band can occur due to interactions between the two carbonyl groups.

Amide II (N-H bend and C-N stretch): Occurs around 1510-1550 cm⁻¹.

CH₂ bending: For the glycine residue, this is typically seen around 1444 cm⁻¹. researchgate.net

Studies on cyclo(L-Ser-L-Ser) have shown characteristic Amide I vibrations in the IR spectrum at 1666 and 1680 cm⁻¹, with the splitting attributed to intermolecular interactions in the crystal lattice.

Raman spectroscopy is a light scattering technique that provides complementary information to FTIR. It is particularly sensitive to vibrations of non-polar bonds. Key Raman bands for CYCLO(-GLY-SER) would be similar to those in FTIR, but with different relative intensities.

For example, in cyclo(Gly-Gly), the HCH bending mode is observed at 1457 cm⁻¹ in the Raman spectrum. researchgate.net In cyclo(L-Ser-L-Ser), the Amide I bands are observed at 1661 and 1687 cm⁻¹, and a cis Amide II mode is assigned to a Raman band at 1520 cm⁻¹.

The table below summarizes key vibrational frequencies observed for the related cyclic dipeptides cyclo(Gly-Gly) and cyclo(L-Ser-L-Ser), which provide a basis for interpreting the spectra of CYCLO(-GLY-SER).

| Vibrational Mode | cyclo(Gly-Gly) (cm⁻¹) | cyclo(L-Ser-L-Ser) (cm⁻¹) |

| Amide I (IR) | ~1680 | 1666, 1680 |

| Amide I (Raman) | ~1660 | 1661, 1687 |

| Amide II (Raman) | - | 1520 |

| CH₂ Bending (IR) | 1444 | - |

| CH₂ Bending (Raman) | 1457 | - |

| Data sourced from studies on cyclo(Gly-Gly) and cyclo(L-Ser-L-Ser). researchgate.net |

Computational Approaches to Conformational Landscape

While X-ray crystallography defines the static conformation in a crystal, computational methods are essential for exploring the dynamic behavior and broader conformational possibilities of CYCLO(-GLY-SER), particularly in a solution environment.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules and predict their ground state geometries. frontiersin.org For cyclic dipeptides like CYCLO(-GLY-SER), DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G** or cc-pVDZ, are employed to find the lowest energy (most stable) conformation. frontiersin.orgresearchgate.netresearchgate.net These calculations optimize the molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. Studies on similar dipeptides, such as cyclo(Gly-Leu) and cyclo(L-Ser-L-Ser), have demonstrated that DFT can predict whether the diketopiperazine ring adopts a planar or a puckered (boat or chair) conformation, which is often influenced by the nature of the side chains. researchgate.netresearchgate.net For instance, DFT calculations on cyclo(L-Ser-L-Ser) predicted a minimum-energy structure with a boat conformation for the diketopiperazine ring. researchgate.net Such theoretical models provide a foundational understanding of the intrinsic structural preferences of the molecule, absent the influence of crystal packing forces.

Molecular Dynamics (MD) simulations offer a window into the conformational dynamics of molecules over time, simulating the movements of atoms and molecules in a defined environment, such as an aqueous solution. nih.govmdpi.com For cyclic peptides, MD is crucial for understanding their flexibility and the range of conformations they can adopt in a physiological context. nih.govnih.gov Simulations on related cyclic peptides have shown that the conformational ensemble in solution can be quite diverse and may differ significantly from the single conformation observed in the crystal state. nih.govacs.org These simulations can reveal transitions between different low-energy states, the stability of intramolecular hydrogen bonds, and the interaction of the peptide with solvent molecules. mdpi.comacs.org For a peptide containing a Gly-Ser motif, MD simulations have successfully identified major and minor conformers in solution, providing a more complete picture of its structural behavior. nih.gov

Distance geometry is a computational method used to generate three-dimensional molecular structures based on a set of distance constraints, which are often derived from experimental Nuclear Magnetic Resonance (NMR) data, specifically from Nuclear Overhauser Effect (NOE) measurements. frontiersin.orgacs.org This technique, combined with restrained energy minimization or restrained MD simulations, allows for the determination of the preferred solution-state conformations of a peptide. nih.govnih.gov The process involves generating a large number of structures that satisfy the experimental distance restraints and then refining them using energy minimization to produce a family of low-energy, realistic conformers. frontiersin.orgnih.gov This approach has been successfully applied to numerous cyclopeptides to elucidate their solution structures, providing critical information that bridges the gap between theoretical models and experimental observations in a solvated state. frontiersin.org

Computational quantum chemistry methods, particularly DFT, are used to predict the electronic properties of molecules. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unina.it The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's chemical reactivity, kinetic stability, and electronic excitability. physchemres.orgnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the molecule is more easily polarized and reactive. nih.gov For cyclic dipeptides, the HOMO-LUMO gap can be calculated from the optimized ground state geometry. researchgate.netresearchgate.net Studies on similar compounds like cyclo(Gly-Leu) and cyclo(glycine-phenylalanine) have utilized DFT to calculate this gap and other electronic parameters, correlating them with experimental observations like photoemission spectra. researchgate.netunina.it

Table 2: Calculated Electronic Properties for a Representative Cyclic Dipeptide (cyclo(Gly-Leu)) (Note: This table illustrates the type of data obtained from DFT calculations for a closely related compound, as specific published values for CYCLO(-GLY-SER) were not available.)

| Property | Calculated Value (eV) | Method |

|---|---|---|

| HOMO Energy | -6.5 | DFT/B3LYP |

| LUMO Energy | -0.8 | DFT/B3LYP |

Source: Based on data for similar cyclic dipeptides from computational studies. researchgate.netresearchgate.net

Conclusion

CYCLO(-GLY-SER) is a chemically defined cyclic dipeptide with a foundation in the broader, well-established class of diketopiperazines. Its synthesis and characterization are well-documented, and research into its analogues suggests a potential for biological activity. Further focused investigation into the specific properties of CYCLO(-GLY-SER) is warranted to fully elucidate its potential roles in various scientific domains.

Biological Activities and Pharmacological Potential of Cyclo Gly Ser

Anti-Inflammatory Effects

Cyclic dipeptides, as a class, are recognized for their anti-inflammatory properties. For instance, cyclo(Gly-Pro) has been shown to reduce nociceptive behavior and inflammatory responses in animal models. researchgate.netnih.gov It demonstrated an ability to lessen paw edema induced by inflammatory agents like carrageenan, compound 48/80, serotonin, and PGE2. nih.gov Similarly, other cyclic dipeptides such as cyclo(Val-Pro) and those derived from marine bacteria have exhibited suppressive effects on inflammatory responses. researchgate.net While direct studies on the anti-inflammatory effects of CYCLO(-GLY-SER) are not extensively detailed in the provided results, the known anti-inflammatory potential of closely related cyclic dipeptides suggests that CYCLO(-GLY-SER) may also possess similar activities. chemimpex.comchemimpex.com The investigation into its specific anti-inflammatory mechanisms remains an area for further research.

Antioxidant Properties

The antioxidant potential of cyclic dipeptides is a significant area of study. Various cyclic dipeptides have demonstrated the ability to counteract oxidative stress. itjfs.com For example, cyclo(His-Pro) has been identified as having the capacity to protect against oxidative stress. itjfs.com Peptides containing amino acids like Glycine (B1666218), which has less steric hindrance, are prone to forming cyclic structures with antioxidant capabilities. nih.gov While specific data on the antioxidant activity of CYCLO(-GLY-SER) is not explicitly available in the search results, the general antioxidant properties of cyclic dipeptides containing glycine suggest a potential for CYCLO(-GLY-SER) in this regard. itjfs.comnih.gov

Antimicrobial Efficacy

Cyclic peptides are a well-established class of antimicrobial agents, with many exhibiting broad-spectrum activity against various pathogens. nih.govfrontiersin.org

Numerous cyclic dipeptides have demonstrated significant antibacterial potential. itjfs.com For instance, those containing proline residues, such as cyclo(Pro-Met), cyclo(Pro-Tyr), and cyclo(Pro-Leu), are effective against a range of pathogenic bacteria including P. aeruginosa, S. aureus, B. subtilis, and E. coli. itjfs.com Engineered cyclotides have also shown broad-spectrum antibacterial activity against several ESKAPE bacterial strains. nih.gov Although direct evidence for the antibacterial spectrum of CYCLO(-GLY-SER) is not provided, the established antibacterial properties of other cyclic peptides suggest it as a candidate for future antimicrobial research.

The antifungal properties of cyclic peptides are also well-documented. nih.gov For example, cyclo(Phe-Pro) and cyclo(Val-Pro) have shown excellent antifungal action against G. boninense and C. albicans. itjfs.com Other cyclic peptides, such as those derived from Alternaria alternata like cyclo(Ala-Hyp), cyclo(Leu-Hyp), and cyclo(Phe-Hyp), have also displayed antifungal activity. acs.org Maribasins A and B, which are cyclic lipopeptides, exhibit broad-spectrum antifungal activities against various fungi. nih.gov While the specific antifungal activity of CYCLO(-GLY-SER) is not detailed, the general antifungal efficacy of this class of compounds points to its potential in this area.

Neuroprotective and Neurological Modulatory Roles

Cyclic dipeptides are being investigated for their potential in treating neurological disorders. chemimpex.comchemimpex.com CYCLO(-GLY-SER) itself is studied for its potential neuroprotective effects, making it relevant in the development of treatments for neurodegenerative diseases. chemimpex.com Other cyclic dipeptides, such as cyclo(His-Pro), are known to be ubiquitous in the central nervous system and can influence inflammatory and stress responses, suggesting a role in counteracting neuroinflammation-based degenerative pathologies. nih.gov Furthermore, cyclo(Pro-Gly) and its analogs have demonstrated neuroprotective effects after ischemic brain injury. nih.gov

Relevance in Regenerative Medicine and Tissue Engineering

Cyclic peptides are gaining importance in the fields of regenerative medicine and tissue engineering due to their biocompatibility and ability to mimic natural biological molecules. creative-peptides.comacs.org They can be incorporated into biomaterials to create scaffolds that support cell growth and tissue regeneration. creative-peptides.comcambridge.org For instance, cyclic RGD peptides have been used to modify alginate scaffolds to enhance cell survival and adhesion. nih.gov These peptides can self-assemble into nanostructures, making them promising for applications in drug delivery and tissue engineering. creative-peptides.com While specific applications of CYCLO(-GLY-SER) in this field are not detailed, its stable cyclic structure makes it a potential candidate for incorporation into biomaterials to enhance their regenerative capabilities. chemimpex.comcreative-peptides.com

Promotion of Cell Adhesion and Proliferation

The promotion of cell adhesion is a critical activity of several cyclic peptides containing the Gly-Ser sequence, particularly those that also feature the Arginine-Glycine-Aspartic acid (RGD) motif. The RGD sequence is a well-established ligand for integrins, a family of cell surface receptors that mediate cell-matrix and cell-cell interactions.

Cyclic peptides containing the Arg-Gly-Asp-Ser sequence have been synthesized and studied for their cell adhesion properties. rsc.org For instance, the cyclopentapeptide cyclo(-Arg-Gly-Asp-Ser-Lys-) has been shown to affect the adhesion and spreading of fibroblast and macrophage cells. rsc.org Similarly, larger cyclic structures like Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) are recognized for their potential to interact with biological receptors that influence cell adhesion. cymitquimica.com The constrained cyclic structure of these peptides is thought to enhance their stability and bioactivity compared to their linear counterparts. cymitquimica.comnih.gov

The importance of the cyclic structure is highlighted in studies comparing cyclic RGD peptides to linear ones. Cyclic RGD peptides are generally more potent inhibitors of tumor cell growth and cell adhesion. merckmillipore.comresearchgate.net For example, cyclo(Arg-Gly-Asp-D-Phe-Val) is a potent inhibitor of cell adhesion to laminin (B1169045) and vitronectin substrates. merckmillipore.com Furthermore, biomaterials coated with cyclic RGD molecules have been shown to significantly enhance the adhesion of certain cell types, such as HEK293 cells. frontiersin.org

It has been noted that serine and glycine residues themselves may contribute to anti-proliferative effects and reduce tumor growth, suggesting a multifaceted role for these amino acids in mediating cellular interactions. mdpi.com

Table 1: Effects of CYCLO(-GLY-SER) Containing Peptides on Cell Adhesion and Proliferation

| Compound Name | Sequence | Observed Effect | Cell Line/Model |

| Cyclo(-Arg-Gly-Asp-Ser-Lys-) | cyclo(-Arg-Gly-Asp-Ser-Lys-) | Affects cell adhesion and spreading. rsc.org | Fibroblast 3T3, Macrophage Bac 1 cells |

| Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) | cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) | Potential to influence cell adhesion and signaling pathways. cymitquimica.com | General biochemical/pharmacological applications |

| Cyclo(-Gly-Phe-Ser-Tyr-Arg-) (Segetalin H) | cyclo(-Gly-Phe-Ser-Tyr-Arg-) | Associated with estrogen-like activity, which can influence cell proliferation. acs.org | Ovariectomized rats |

Impact on Wound Healing and Tissue Repair Mechanisms

Cyclic peptides are recognized as a promising class of compounds for promoting wound healing due to their enhanced stability and ability to mimic natural biological molecules. frontiersin.org The process of wound healing is complex, involving cell proliferation, migration, deposition of extracellular matrix (ECM) proteins like collagen, and angiogenesis. frontiersin.org

While direct studies on CYCLO(-GLY-SER) are not available, research on related compounds offers valuable insights. A structurally similar cyclic dipeptide, cyclo(Ser-Hyp) , which is derived from collagen, has been reported to promote corneal wound healing. acs.orgresearchgate.net This suggests that cyclic peptides containing serine may play a role in tissue repair processes.

Furthermore, peptides derived from collagen can influence dermal fibroblasts, enhancing cell proliferation and the synthesis of hyaluronic acid, a key component of the ECM. acs.org The ability of some cyclic peptides to inhibit the degradation of ECM proteins, such as collagenase, further supports their potential role in maintaining tissue integrity during repair. frontiersin.org For example, the commercially available RonaCare Cyclopeptide-5 is known to inhibit ECM protein degradation and promote the stability of fibronectin, laminin, and collagen. frontiersin.org

Anticancer and Cytotoxic Activities

Several naturally occurring and synthetic cyclic peptides that include a Gly-Ser sequence have demonstrated significant anticancer and cytotoxic effects against various cancer cell lines.

For example, Delavayin-A , with the structure cyclo (Gly-Ser-γ-hydroxy Ile-Phe-Phe-Ala-), has been shown to possess moderate cytotoxic activity. researchgate.net Another compound, Keenamide A , identified as cyclo-[Gly-Ser (Unk)-Unk-xiIle-Pro], exhibits notable cytotoxic properties against a range of cancer cell lines including P-388 murine leukemia, A-549 human lung adenocarcinoma, MEL-20 human melanoma, and HT-29 human colon adenocarcinoma cells. mdpi.com

The cyclotide Cycloviolacin O2 , which contains both glycine and serine in its sequence (GIPCGESCVWIPCISSAIGCSCKSKVCYRN), has a potent antitumor effect due to its ability to disrupt cell membranes, leading to cell death, and appears to be selective for tumor cells. sb-peptide.com

Table 2: Cytotoxic Activity of CYCLO(-GLY-SER) Containing Peptides

| Compound Name | Sequence | Cancer Cell Line | IC₅₀ / Activity |

| Keenamide A | cyclo-[Gly-Ser (Unk)-Unk-xiIle-Pro] | P-388, A-549, MEL-20 | 2.5 µg/mL |

| HT-29 | 5.0 µg/mL | ||

| Cycloviolacin O2 | GIPCGESCVWIPCISSAIGCSCKSKVCYRN | U-937 GTB (Human Lymphoma) | Potent membrane disruption |

| Yunnanin B | cyclo(-Gly-Ser-δ-HO Ile-Phe-Phe-Ala) | Not specified | Cytotoxic activity reported nih.gov |

| Yunnanin E | cyclo(-Gly-Ser-δ-HO Ile-Phe-Phe-Ser) | Not specified | Cytotoxic activity reported nih.gov |

Induction of Apoptosis in Cancer Cell Lines

A key mechanism underlying the anticancer activity of many cyclic peptides is the induction of apoptosis, or programmed cell death.

A significant study investigated the effects of the cyclic peptide cyclo-(Arg-Gly-Asp-D-Phe-Val) on human prostate cancer cells. This compound induced significant apoptosis (approximately 84% killing) in LNCaP prostate cancer cells, which express αvβ3 integrins. nih.gov The mechanism was shown to involve the activation of caspase-3 and caspase-9. nih.gov In stark contrast, the linear peptide Arg-Gly-Asp-Ser did not induce significant cell killing, underscoring the importance of the cyclic conformation for this apoptotic activity. nih.gov

Similarly, a synthetic analogue of the natural product longicalycinin A demonstrated that the cyclic form could induce apoptosis in cancer cells at a much higher rate (around 90%) than its linear counterpart, which showed no harmful effect. nih.gov

Inhibition of Cell Proliferation and Cell Cycle Progression

Beyond inducing apoptosis, certain cyclic peptides containing Gly-Ser can inhibit the proliferation of cancer cells, often by arresting the cell cycle at specific phases.

The cyclonanopeptide Cyclo-SGWTVVRMY , which contains both serine and glycine, was found to be a potent inhibitor of C-terminal binding protein (CtBP) dimerization. mdpi.com This protein is involved in regulating genes that control cancer cell proliferation, survival, and migration. By interfering with this process, the peptide can disrupt mitotic processes in cancer cells. mdpi.com

Research on the cyclic dipeptide cyclo(Pro-Tyr) has shown that it can induce cell cycle arrest at the G2/M phase in human hepatocellular carcinoma (HepG2) cells, in addition to inducing apoptosis. mdpi.com While not a Gly-Ser peptide, this finding illustrates a common mechanism of action for cyclic dipeptides.

Other Pharmacological Activities (e.g., Anthelmintic, Vasorelaxant)

Cyclic peptides containing the Gly-Ser motif have been investigated for a variety of other pharmacological effects, including anthelmintic and vasorelaxant activities.

Anthelmintic Activity: Several natural cyclic peptides have shown the ability to act against parasitic worms. Yunnanin F , a cyclic octapeptide with the sequence cyclo(-Gly-Val-Thr-Trp-Tyr-Pro-Ser-Ser-), demonstrated good anthelmintic activity against earthworms. nih.govresearchgate.net Other related compounds, such as Yunnanin A (cyclo(-Gly-Tyr-Gly-Gly-Pro-Phe-Pro)), have also been reported to have weak anthelmintic properties. nih.gov The family of cyclotides, many of which contain Gly and Ser, are well-known for their anthelmintic effects against nematode parasites. nih.gov

Vasorelaxant Activity: Certain cyclic peptides exhibit vasorelaxant properties, suggesting potential applications in cardiovascular conditions. Segetalin F , Cyclo(-Tyr-Ser-Ser-Lys-Pro-Ser-Ala-Ser), has been identified as having vasorelaxant effects. nih.gov Another cyclic peptide, Cyclo(-Gly-Tyr-Arg-Phe-Ser) , is also reported to possess vasorelaxant activity. nih.gov The mechanism for some cyclic peptides, such as cyclosquamosin B , is believed to involve the inhibition of calcium influx through voltage-dependent calcium channels in vascular smooth muscle. researchgate.net

Table 3: Other Pharmacological Activities of CYCLO(-GLY-SER) Containing Peptides

| Compound Name | Sequence | Pharmacological Activity | Model/Target |

| Yunnanin F | cyclo(-Gly-Val-Thr-Trp-Tyr-Pro-Ser-Ser-) | Anthelmintic nih.govresearchgate.net | Earthworms |

| Segetalin F | Cyclo(-Tyr-Ser-Ser-Lys-Pro-Ser-Ala-Ser) | Vasorelaxant nih.gov | Not specified |

| Cyclo(-Gly-Tyr-Arg-Phe-Ser) | cyclo(-Gly-Tyr-Arg-Phe-Ser) | Vasorelaxant nih.gov | Not specified |

| Cyclosquamosin B | cyclo(-Pro-Phe-Tyr-Pro-Gly-Ile-Pro-Gly-) | Vasorelaxant researchgate.net | Rat aorta |

Based on a comprehensive review of available scientific literature, there is currently a significant lack of specific published research on the detailed biological mechanisms of the chemical compound CYCLO(-GLY-SER) that aligns with the requested article structure.

The search for molecular target identification, specific enzyme modulation, and the impact on cellular signaling pathways such as the Akt and caspase pathways for CYCLO(-GLY-SER) did not yield the specific data required to generate a thorough and scientifically accurate article as per the provided outline.

While general information exists on the biological activities of various other cyclic dipeptides and larger cyclopeptides, this information cannot be accurately extrapolated to CYCLO(-GLY-SER). For instance:

Studies on the cyclic dipeptide cyclo(His-Pro) have identified its interaction with and inhibition of the enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH). mpg.denih.gov

Cyclic peptides containing the RGD (Arg-Gly-Asp) motif are known to target integrin receptors. medchemexpress.com

Other complex cyclic peptides have been shown to modulate protein kinase pathways or induce apoptosis through caspase activation. mdpi.com

However, no such specific mechanistic investigations were found for the simple dipeptide CYCLO(-GLY-SER). General references suggest it is a subject of research for its potential as a signaling molecule and for possible neuroprotective or anti-inflammatory effects, but the detailed molecular interactions remain uncharacterized in the accessible literature. chemimpex.com

Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the requested outline for CYCLO(-GLY-SER) due to the absence of specific research findings for each subsection.

Mechanistic Investigations of Cyclo Gly Ser Biological Actions

Cellular Signaling Pathway Modulation

Modulation of AMPA Receptor-Mediated Currents

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical mediators of fast excitatory synaptic transmission in the central nervous system (CNS). researchgate.netjneurosci.org Their function is integral to a vast array of neurological processes, and their modulation can significantly impact brain activity. While direct studies on CYCLO(-GLY-SER) are limited, research on analogous cyclic dipeptides (CDPs) provides insight into the potential mechanisms by which it may influence neuronal signaling.

Mechanistic studies on the related cyclic dipeptide, cyclo(Gly-Pro) (cGP), have demonstrated its role as a positive endogenous modulator of AMPA receptors. researchgate.net Research on rat cerebellar Purkinje cells showed that cGP, at physiological concentrations, significantly enhances transmembrane AMPA currents. researchgate.net This suggests that certain cyclic dipeptides can directly interact with and potentiate the function of these receptors. The potentiation of AMPA receptor-mediated currents is a key mechanism underlying the neurotropic effects observed with some CDPs. researchgate.net For instance, cGP has been shown to upregulate and activate the AMPA receptor-mediated brain-derived neurotrophic factor (BDNF)-tropomyosin receptor kinase B (TrkB) signaling pathway. researchgate.net

The modulation of AMPA receptors is a complex process influenced by the receptor's subunit composition and the presence of auxiliary proteins. elifesciences.orgnih.gov The receptor channels are assembled from different subunits (e.g., GluA1-4), and their gating kinetics can be altered by allosteric modulators. jneurosci.org For example, studies on GluA1 subunits have shown that specific amino acid residues, such as Serine at position 831 (Ser831), are phosphorylation sites for Protein Kinase C (PKC), which enhances the receptor's conductance. nih.gov Furthermore, mutations in the extracellular loop of the GluRA subunit can alter the receptor's rates of deactivation and desensitization and its response to modulators. jneurosci.org This highlights the structural specificity required for modulation. Although the precise interaction site for CYCLO(-GLY-SER) on the AMPA receptor is not determined, its structural components, a glycine (B1666218) and a serine residue, suggest potential for specific interactions. Glycine itself is a key amino acid in receptor structure and function, and the hydroxyl group of serine can participate in hydrogen bonding, a common feature in ligand-receptor interactions.

Table 1: Research Findings on Modulation of AMPA Receptors by Related Compounds

| Compound/Factor | Model System | Observed Effect | Reference |

|---|---|---|---|

| Cyclo(Gly-Pro) (cGP) | Rat Cerebellar Purkinje Cells | Significantly enhances transmembrane AMPA currents. | researchgate.net |

| Cyclo(Gly-Pro) (cGP) | General Mechanistic Studies | Upregulates and activates the AMPA receptor-mediated BDNF-TrkB signaling pathway. | researchgate.net |

| Protein Kinase C (PKC) | HEK293T cells expressing GluA1 | Phosphorylates GluA1-Ser831 to increase single-channel conductance. | nih.gov |

| S750X Mutations | GluRAflip subunit in 293 cells | Altered rates of deactivation and desensitization for responses to glutamate. | jneurosci.org |

Mimicry of Endogenous Peptides and Proteins in Biological Systems

Cyclic peptides possess significant potential to mimic the structure and function of endogenous bioactive molecules, including peptides and proteins. mdpi.com Their constrained conformation, a result of cyclization, reduces the entropic penalty upon binding to a target, often leading to higher affinity and selectivity compared to their linear counterparts. mdpi.comresearchgate.net This structural rigidity allows them to present specific side chains in a defined spatial orientation, mimicking the "hot spots" or key binding motifs of larger proteins. uq.edu.au

While specific mimicry actions of CYCLO(-GLY-SER) are not extensively documented, the broader class of cyclic dipeptides has been shown to exhibit such properties. For example, cyclo(Pro-Gly) is considered an endogenous prototype of Piracetam, a nootropic drug, suggesting it mimics some of its biological effects. nih.gov Similarly, cyclo(Gly-Pro) has been reported to mimic the pharmacological effects of pramiracetam, which include cognitive enhancement and neuroprotection. researchgate.net This mimicry is crucial for their biological effects, allowing them to interact with targets such as receptors, enzymes, and transcription factors. mdpi.com

The ability of small cyclic peptides to replicate specific protein secondary structures is a key aspect of their mimetic potential. Research has demonstrated that synthetic cyclic tetrapeptides can successfully mimic protein α-turns, which are common structural motifs involved in molecular recognition and protein-protein interactions. uq.edu.au By adopting these conformations, cyclic peptides can function as antagonists or agonists at receptors or as inhibitors of enzyme activity. For instance, cyclic peptides containing the Arg-Gly-Asp (RGD) motif, such as cyclo(Arg-Gly-Asp-D-Phe-Lys) (cRGDfK), are known to be potent inhibitors of integrin αVβ3, mimicking the binding of natural ligands like fibronectin. mdpi.comacs.org

The structural components of CYCLO(-GLY-SER) provide a basis for potential molecular mimicry. The glycine residue offers conformational flexibility, while the serine residue provides a polar hydroxyl group capable of forming hydrogen bonds, a critical interaction in many biological recognition events. uq.edu.au These features could allow CYCLO(-GLY-SER) to adopt conformations that mimic endogenous signaling molecules, thereby modulating cellular processes.

Table 2: Examples of Molecular Mimicry by Cyclic Peptides

| Cyclic Peptide | Mimicked Molecule/Effect | Biological System/Target | Reference |

|---|---|---|---|

| Cyclo(Pro-Gly) | Piracetam (nootropic drug) | Central Nervous System | nih.gov |

| Cyclo(Gly-Pro) | Pramiracetam (pharmacological effects) | Not specified | researchgate.net |

| Cyclic Tetrapeptides | Protein α-turns | General protein structures | uq.edu.au |

| cRGDfK | Endogenous integrin ligands (e.g., fibronectin) | Integrin αVβ3 | mdpi.com |

Cellular Uptake and Intracellular Delivery Mechanisms

The ability of a compound to cross cellular membranes is fundamental to its biological activity, particularly for targeting intracellular components. Cyclic peptides, including CYCLO(-GLY-SER), generally exhibit enhanced stability and membrane permeability compared to their linear analogs. researchgate.netchemimpex.com The cyclic structure protects against degradation by peptidases and can facilitate passage across the lipid bilayer. acs.orgoup.com

The cellular uptake of peptides can occur through several mechanisms. One major pathway is endocytosis, where the peptide is internalized into the cell within vesicles. google.com For this mechanism to be effective for delivering a therapeutic agent to the cytosol, the peptide must be able to escape from the endosome before it is degraded. google.com The efficiency of uptake and the specific endocytic pathway can vary depending on the peptide's sequence, the cell type, and the presence of any conjugated cargo. google.com

Another mechanism involves direct translocation across the plasma membrane, which can be driven by interactions with membrane phospholipids (B1166683) or by the formation of transient pores. google.com The hydrophobicity of a cyclic dipeptide is a key determinant for recognition by peptide transporters and for passive diffusion across membranes. acs.org Studies on other cyclic dipeptides have shown they are more efficiently absorbed from the small intestine than linear forms due to their high stability and transportability via peptide transporters. acs.org

The properties of CYCLO(-GLY-SER), being a small and relatively stable cyclic dipeptide, suggest it may be absorbed and distributed in biological systems. chemimpex.com Its cyclic nature is expected to confer greater resistance to enzymatic degradation and potentially enhance its bioavailability. researchgate.netchemimpex.com

Table 3: Factors Influencing Cellular Uptake of Cyclic Peptides

| Factor | Influence on Uptake | Mechanism | Reference |

|---|---|---|---|

| Cyclization | Enhances stability and transportability | Resistance to proteolysis, higher hydrophobicity | chemimpex.comacs.org |

| Positive Charge | Can improve cellular uptake | Interaction with negatively charged cell membranes | uq.edu.au |

| Hydrophobicity | A determinant for recognition by transporters | Facilitates interaction with lipid membranes and transporters | acs.org |

| Conjugation to CPPs | Enhances intracellular delivery | Mediates translocation across the cell membrane | acs.orgnih.gov |

Structure Activity Relationship Sar Studies for Cyclo Gly Ser and Analogues

Systematic Amino Acid Sequence Variations and Their Bioactivity Correlation

The biological activity of cyclic peptides is intricately linked to their amino acid sequence. Systematic variations in the sequence of CYCLO(-GLY-SER) analogues have been a key strategy to probe and understand the determinants of their bioactivity.

The substitution of amino acids within a cyclic peptide framework can dramatically alter its biological profile. For instance, in the study of segetalins, cyclic peptides from the Caryophyllaceae family, the estrogenic activity was found to be dependent on specific sequences like Trp-Ala-Gly-Val or Tyr-Ala-Gly-Val. frontiersin.org The similarity in the peptide sequence between segetalin A (cyclo(-Gly-Val-Pro-Val-Trp-Ala-)) and segetalin B, specifically the Gly-Val and Trp-Ala motifs, was suggested as the reason for their comparable estrogenic activities. nih.gov Conversely, segetalins C and D, with different sequences, lacked significant estrogenic activity. nih.gov

Furthermore, the introduction of non-standard or D-amino acids is a common strategy to enhance stability and modulate activity. nih.gov Replacing L-amino acids with their D-enantiomers can alter the peptide's conformation and its interaction with biological targets. nih.gov For example, in chimeric melanotropin analogues, replacing Phe with D-Phe significantly increased potency. acs.org

The nature of the amino acid side chains also plays a crucial role. In a series of glucagon-like peptide-1 receptor (GLP-1R) agonists, Ala-scanning mutagenesis revealed that substitutions at specific positions, such as His1, Gly4, Phe6, Thr7, Bip10, and Bip11, led to a greater than 100-fold decrease in potency, highlighting their importance for activity. mdpi.com Similarly, in somatostatin (B550006) analogs, the substitution of phenylalanine at position 11 resulted in a significant reduction in its ability to inhibit growth hormone, insulin, and glucagon (B607659) release. jci.org

The following table summarizes the bioactivity of various segetalin analogues with different amino acid sequences:

| Peptide Name | Peptide Sequence | Pharmacological Activities |

| Segetalin A | Cyclo(-Gly-Val-Pro-Val-Trp-Ala-) | Estrogenic |

| Segetalin B | Cyclo(-Gly-Leu-His-Phe-Ala-Phe-Pro-) | Estrogenic, Contractile |

| Segetalin G | Cyclo(-Gly-Val-Lys-Tyr-Ala) | Estrogenic |

| Segetalin H | Cyclo(-Gly-Tyr-Arg-Phe-Ser) | Estrogenic, Vasorelaxant |

Influence of Cyclic Structure and Conformational Rigidity on Target Binding

The cyclic nature of peptides like CYCLO(-GLY-SER) imparts significant conformational rigidity, which is a critical factor influencing their biological activity. biomolther.orgnih.govbiomolther.org This rigidity reduces the entropic penalty upon binding to a target molecule, often leading to enhanced binding affinity and receptor selectivity compared to their linear counterparts. biomolther.orgnih.govbiomolther.org

The constrained conformation of a cyclic peptide pre-organizes the pharmacophoric groups in a specific spatial arrangement, which can be more suitable for interacting with a biological target. nih.govmdpi.com This pre-organization can lead to a "lock and key" fit with the receptor, enhancing potency. For example, cyclic peptides containing the Arg-Gly-Asp (RGD) sequence have been shown to be more potent inhibitors of tumor cell growth than their linear analogues. biomolther.org The cyclic structure helps to present the RGD motif in a conformation that is optimal for binding to integrin receptors.

The presence of specific structural elements, such as β-turns, further contributes to the defined conformation and bioactivity. frontiersin.orgnih.gov In segetalins A and B, the occurrence of β-turns was identified as an important factor for their estrogenic activity. frontiersin.org Similarly, the cherimolacyclopeptide A, which contains two β-turns and a novel β-bulge, is a potent cytotoxic agent, whereas cherimolacyclopeptide B with a different conformation is significantly weaker. frontiersin.org

The rigidity of the cyclic backbone also provides resistance to enzymatic degradation by exopeptidases and often endopeptidases, which increases their in vivo stability and bioavailability. biomolther.orgnih.govmdpi.com This is a significant advantage over linear peptides, which are often rapidly degraded. nih.gov

The table below illustrates the impact of cyclization on the bioactivity of RGD peptides:

| Peptide Type | Potency |

| Linear RGD peptides | Less potent |

| Cyclic RGD peptides | More potent |

Contribution of Hydrophobic/Hydrophilic Balance to Activity

The balance between hydrophobic and hydrophilic properties within a cyclic peptide is a key determinant of its biological activity, influencing its interaction with cell membranes and target proteins. nih.govresearchgate.net This amphipathic nature, with distinct hydrophobic and cationic or polar faces, is a common feature of many bioactive cyclic peptides. biomolther.orgbiomolther.org

Studies on Caryophyllaceae-type cyclopeptides suggest that a balanced hydrophobic/hydrophilic character is crucial for their cytotoxic activity against cancer cells. nih.gov It is proposed that a higher proportion of hydrophobic residues facilitates insertion into the nonpolar lipid bilayer of the cell membrane, leading to cell disruption. frontiersin.orgnih.gov For instance, an estimated 4/1 ratio of hydrophobic to hydrophilic residues was associated with the toxicity of certain cyclopeptides on cancer cells. frontiersin.orgnih.gov

Conversely, a careful balance is also necessary for other biological activities. In the case of cyclo(L-Glu-L-Glu) derivatives, a precise equilibrium between hydrophilicity and hydrophobicity, along with hydrogen bonding, was found to be critical for their ability to form hydrogels. researchgate.net

The following table demonstrates the hydrophobic/hydrophilic amino acid composition of some cytotoxic Caryophyllaceae-type cyclopeptides:

| Peptide Name | Sequence | Polar Amino Acids | Nonpolar Amino Acids |

| Segetalin E | Cyclo(-Gly-Tyr-Val-Pro-Leu-Trp-Pro-) | ++ | +++++ |

| Longicalycinin A | Cyclo(-Gly-Phe-Tyr-Pro-Phe) | ++ | +++ |

Rational Design Principles for Enhanced Potency and Selectivity

The rational design of cyclic peptide analogues like CYCLO(-GLY-SER) aims to optimize their biological activity by systematically modifying their structure based on an understanding of their structure-activity relationships. mdpi.comamericanpharmaceuticalreview.com This approach often involves generating a 3D pharmacophore model based on the bioactive conformation of a lead peptide. americanpharmaceuticalreview.com

A key principle in rational design is conformational constraint. nih.gov By introducing constraints such as cyclization or the incorporation of specific amino acids (e.g., N-methylated or D-amino acids), the peptide can be locked into its bioactive conformation, leading to increased potency and selectivity. nih.govacs.org For example, the development of the potent somatostatin analogue, the Veber–Hirschmann peptide cyclo(-Pro-Phe-DTrp-Lys-Thr-Phe-), was a landmark achievement in peptidomimetic drug development through conformational optimization. nih.govsci-hub.se

Another design strategy involves altering the peptide backbone to create peptidomimetics. americanpharmaceuticalreview.com This can include using amide bond isosteres or incorporating non-natural building blocks to mimic the essential pharmacophoric elements while improving properties like metabolic stability. americanpharmaceuticalreview.com The design of somatostatin mimetics based on a β-D-glucose scaffold is a prime example of this approach. americanpharmaceuticalreview.com

Systematic modifications of the amino acid sequence, as discussed in section 7.1, are also a fundamental part of rational design. mdpi.com For instance, in the design of altered peptide ligands for the human myelin oligodendrocyte glycoprotein (B1211001) 35–55 epitope, substituting arginine at specific positions with alanine (B10760859) resulted in analogues that could inhibit experimental autoimmune encephalomyelitis. mdpi.comresearchgate.net

The table below provides examples of rational design strategies and their outcomes:

| Design Strategy | Example | Outcome |

| Conformational Constraint | Cyclization of RGD peptides | Increased potency and selectivity for integrin receptors |

| Amino Acid Substitution | Replacement of Phe with D-Phe in melanotropin analogues | Increased potency |

| Backbone Modification | Somatostatin mimetics with β-D-glucose scaffold | Development of non-peptidal agonists |

Computational Approaches in SAR Analysis and Predictive Modeling

Computational methods play an increasingly vital role in the structure-activity relationship (SAR) analysis and predictive modeling of cyclic peptides. nih.govresearchgate.net These in silico techniques provide valuable insights into the conformational behavior, binding modes, and potential bioactivity of these molecules, thereby guiding rational drug design. biorxiv.orgresearchgate.net

Molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of cyclic peptides in solution. nih.gov Understanding the solution structure is crucial as it can differ from the solid-state (X-ray) structure and is more relevant to the biological environment. nih.gov MD simulations can help to identify the predominant conformations and understand how structural modifications influence the peptide's structure and, consequently, its binding affinity. nih.gov

Molecular docking studies are used to predict the binding orientation and affinity of a cyclic peptide to its target receptor. biorxiv.org This information is critical for understanding the molecular basis of activity and for designing analogues with improved binding. For example, docking studies of cyclo(Ala-His) with DNA have been used to predict its potential as a leading molecule in drug discovery. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is another important computational tool. mdpi.com QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, untested analogues. mdpi.com

Furthermore, in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is essential for evaluating the drug-likeness of new cyclic peptide candidates. researchgate.net Tools like PASS (Prediction of Activity Spectra for Substances) can predict the potential biological activities of a compound based on its structure. biorxiv.org

The following table lists some computational tools and their applications in cyclic peptide research:

| Computational Tool | Application |

| Molecular Dynamics (MD) Simulations | Elucidating solution structures and conformational ensembles. |

| Molecular Docking | Predicting binding modes and affinities to target receptors. |

| QSAR Modeling | Predicting the biological activity of new analogues. |

| ADMET Prediction | Assessing the pharmacokinetic and toxicological profiles. |

Analytical Methodologies for Cyclo Gly Ser Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique essential for the definitive identification and precise quantification of CYCLO(-GLY-SER) in various matrices. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

In a typical LC-MS/MS workflow, the sample containing CYCLO(-GLY-SER) is first injected into a liquid chromatograph. The compound is separated from other components in the mixture based on its physicochemical properties as it passes through a chromatography column. High-performance liquid chromatography (HPLC) with a suitable column, such as a C18 column, is often employed for this separation. oup.com The separated compound then enters the mass spectrometer.

Within the mass spectrometer, CYCLO(-GLY-SER) molecules are ionized, commonly using techniques like electrospray ionization (ESI). The resulting ions are then separated based on their mass-to-charge ratio (m/z). For confirmation of identity, tandem mass spectrometry (MS/MS) is utilized. In this process, the specific ion corresponding to CYCLO(-GLY-SER) is selected and fragmented, producing a characteristic pattern of fragment ions. This fragmentation pattern serves as a molecular fingerprint, allowing for highly specific identification. oup.com For instance, in the analysis of similar cyclic dipeptides like cyclo(His-Pro), matching the m/z ratio and the MS2 fragmentation pattern of a standard with the feature detected in a sample confirms its identity. oup.comoup.com

For quantification, a specific and intense fragment ion is monitored. The abundance of this ion is directly proportional to the concentration of CYCLO(-GLY-SER) in the original sample. This targeted approach, known as multiple reaction monitoring (MRM), provides excellent sensitivity and a wide dynamic range for accurate quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of CYCLO(-GLY-SER) and for separating it from related compounds or isomers. Purity analysis by HPLC is a standard quality control measure, with acceptance criteria often set at ≥98%.

The separation in HPLC is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase (the solvent). For a compound like CYCLO(-GLY-SER), reversed-phase HPLC is commonly used, where a nonpolar stationary phase (e.g., C18) is paired with a polar mobile phase. The composition of the mobile phase can be adjusted to optimize the separation.

HPLC is also crucial for separating diastereomers, which are stereoisomers that are not mirror images and can have different biological activities. The choice of the chiral stationary phase or the use of chiral additives in the mobile phase can enable the separation of such isomers. The diastereoselectivity of reactions producing cyclic peptides can be confirmed by HPLC analysis. researchgate.net

The purity of CYCLO(-GLY-SER) is determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. A high percentage indicates a pure sample, which is critical for reliable biological and pharmacological studies.

Protein-Ligand Interaction Assays

Understanding how CYCLO(-GLY-SER) interacts with proteins is key to elucidating its biological function. Various biophysical assays can be employed to study these interactions, providing data on binding affinity and thermodynamics.

Isothermal Shift Assay (iTSA)

The isothermal shift assay (iTSA) is a proteomics-based method used to identify protein targets of a small molecule like CYCLO(-GLY-SER). nih.gov The principle of iTSA relies on the change in the thermal stability of a protein upon ligand binding. oup.comnih.gov

In an iTSA experiment, a cell lysate is divided into two portions: one is treated with the ligand (CYCLO(-GLY-SER)), and the other serves as a control. Both samples are heated to a specific temperature, causing a fraction of the proteins to denature and precipitate. The soluble proteins are then separated from the precipitated ones by centrifugation. The abundance of each protein in the soluble fraction is quantified using mass spectrometry. Proteins that are stabilized by binding to CYCLO(-GLY-SER) will exhibit increased solubility at the elevated temperature compared to the control. This method allows for the unbiased screening of potential protein targets in a complex biological sample. oup.comnih.gov

Fluorescence Resonance Energy Transfer (FRET) Assays

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorophores, a donor and an acceptor. FRET-based assays can be designed to monitor the binding of CYCLO(-GLY-SER) to a target protein.

In a competitive FRET assay, a known fluorescent ligand (probe) that binds to the target protein is used. The protein and the probe are labeled with a FRET donor and acceptor pair. When the probe is bound to the protein, a FRET signal is observed. If CYCLO(-GLY-SER) binds to the same site on the protein, it will displace the fluorescent probe, leading to a decrease in the FRET signal. The magnitude of this decrease is proportional to the binding affinity of CYCLO(-GLY-SER).

Alternatively, FRET can be used to detect conformational changes in a protein upon ligand binding. In this setup, the protein is labeled with a FRET pair at two different locations. The binding of CYCLO(-GLY-SER) can induce a conformational change that alters the distance between the two fluorophores, resulting in a change in the FRET efficiency.

Cell-Based Assays for Biological Activity Evaluation

Cell-based assays are crucial for evaluating the biological effects of CYCLO(-GLY-SER) in a cellular context. These assays can provide information on its cytotoxicity, effects on cell proliferation, and other cellular processes.

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which can be an indicator of cell viability and proliferation. researchgate.net In this assay, cells are treated with CYCLO(-GLY-SER) for a specific period. Afterward, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength. This allows for the determination of the concentration at which CYCLO(-GLY-SER) inhibits cell growth by 50% (IC50). researchgate.net

Flow cytometry is a powerful technique that allows for the analysis of multiple parameters of individual cells within a heterogeneous population. It can be used to investigate the effects of CYCLO(-GLY-SER) on the cell cycle, apoptosis (programmed cell death), and the expression of specific cell surface or intracellular proteins. For example, cells treated with CYCLO(-GLY-SER) can be stained with fluorescent dyes that bind to DNA to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). To study apoptosis, cells can be stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like propidium (B1200493) iodide.

Preclinical Research and Therapeutic Development of Cyclo Gly Ser Derivatives

Future Directions and Research Gaps for Cyclo Gly Ser Investigation

Exploration of Novel Biological Activities and Therapeutic Indications

Initial research has suggested that CYCLO(-GLY-SER) may possess neuroprotective and anti-inflammatory properties. chemimpex.com However, the full spectrum of its biological activities remains largely unexplored. A critical future direction is the systematic screening of CYCLO(-GLY-SER) against a wide array of biological targets to uncover novel therapeutic applications.

Detailed Research Findings: Currently, the primary reported activities for CYCLO(-GLY-SER) are centered on its potential as a signaling molecule and its role in modulating protein interactions. chemimpex.com Its enhanced stability compared to linear peptides makes it an attractive candidate for drug development. chemimpex.com Future research should expand on these preliminary findings by investigating its efficacy in various disease models.

Neurodegenerative Diseases: Given its potential neuroprotective effects, future studies should investigate the efficacy of CYCLO(-GLY-SER) in models of Alzheimer's disease, Parkinson's disease, and other neurological disorders. chemimpex.com

Inflammatory Conditions: The suggested anti-inflammatory activity warrants further investigation into its potential for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. chemimpex.com

Antimicrobial and Antiviral Activities: Many cyclic dipeptides exhibit antimicrobial properties. Screening CYCLO(-GLY-SER) against a panel of pathogenic bacteria and viruses could reveal new avenues for anti-infective therapies.

Oncology: The role of cyclic dipeptides in cancer is an emerging area of research. nih.gov Investigating the effects of CYCLO(-GLY-SER) on cancer cell proliferation, apoptosis, and metastasis is a logical next step.

| Potential Therapeutic Area | Current Evidence (CYCLO(-GLY-SER)) | Future Research Focus | Potential Mechanisms to Investigate |

|---|---|---|---|

| Neuroprotection | Mentioned as a potential area of study. chemimpex.com | In vivo studies in neurodegenerative disease models. | Modulation of neuroinflammatory pathways, reduction of oxidative stress. |

| Anti-inflammatory | Suggested as a potential therapeutic agent. chemimpex.com | Efficacy studies in chronic inflammatory disease models. | Inhibition of pro-inflammatory cytokine production. |

| Antimicrobial | Largely unexplored for this specific compound. | Screening against pathogenic bacteria and fungi. | Disruption of microbial cell membranes. |

| Oncology | Unexplored for this specific compound. | In vitro and in vivo studies on various cancer cell lines. | Induction of apoptosis, inhibition of angiogenesis. |

Development of Scalable and Sustainable Synthesis Strategies

The advancement of CYCLO(-GLY-SER) from a laboratory curiosity to a potential therapeutic agent hinges on the development of efficient, scalable, and environmentally friendly synthesis methods. Traditional peptide synthesis often involves hazardous reagents and generates significant waste.

Detailed Research Findings: Current research into the synthesis of cyclic dipeptides is increasingly focused on "green chemistry" approaches. These methods aim to reduce the environmental impact by using less hazardous solvents, reducing waste, and improving energy efficiency.

Enzymatic Synthesis: The use of enzymes, such as non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs), offers a highly specific and environmentally benign route to cyclic dipeptides. frontiersin.orgmdpi.com Future research should focus on identifying or engineering enzymes that can efficiently synthesize CYCLO(-GLY-SER).

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields in the formation of cyclic dipeptides, often using greener solvents like water.